- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-72-2 (Penciclovir Diacetate)

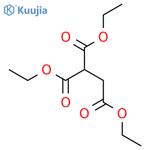

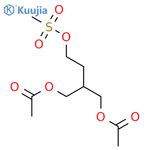

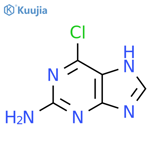

Penciclovir Diacetate structure

Productnaam:Penciclovir Diacetate

CAS-nummer:97845-72-2

MF:C14H19N5O5

MW:337.331162691116

CID:4557780

Penciclovir Diacetate Chemische en fysische eigenschappen

Naam en identificatie

-

- Penciclovir Diacetate Impurity

- Penciclovir Impurity 3

- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-

- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate

- Penciclovir impurity-C

- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 39913

- BRU 39913

- Di-O-acetylpenciclovir

- Penciclovir diacetate

- Penciclovir Diacetate

-

- Inchi: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)

- InChI-sleutel: KQURMIWGELPUHQ-UHFFFAOYSA-N

- LACHT: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | P221505-10mg |

Penciclovir Diacetate |

97845-72-2 | 10mg |

$ 110.00 | 2023-09-06 | ||

| TRC | P221505-50mg |

Penciclovir Diacetate |

97845-72-2 | 50mg |

$ 466.00 | 2023-09-06 | ||

| TRC | P221505-25mg |

Penciclovir Diacetate |

97845-72-2 | 25mg |

$ 241.00 | 2023-09-06 | ||

| TRC | P221505-5mg |

Penciclovir Diacetate |

97845-72-2 | 5mg |

$58.00 | 2023-05-17 |

Penciclovir Diacetate Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

Referentie

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid

2.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 4-(Dimethylamino)pyridine

Referentie

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

Referentie

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

Referentie

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Tetrahedron, 2006, 62(24), 5709-5716

Productiemethode 6

Reactievoorwaarden

1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referentie

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referentie

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referentie

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

Referentie

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Productiemethode 10

Reactievoorwaarden

1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referentie

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

Referentie

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Productiemethode 12

Reactievoorwaarden

Referentie

- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides, United States, 1998, 70(2), 313-318

Productiemethode 13

Reactievoorwaarden

1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referentie

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Penciclovir Diacetate Raw materials

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

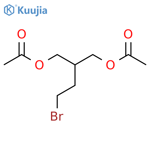

- 2-(Acetoxymethyl)-4-bromobutyl Acetate

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

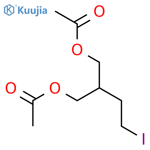

- 2-(Acetoxymethyl)-4-iodobutyl Acetate

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- Guanosine, monosodium salt (9CI)

- Famciclovir

- 2-Amino-6-chloropurine

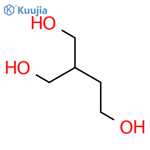

- 2-(hydroxyMethyl)butane-1,4-diol

- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride

- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

- N2-acetyl-7-benzylguanine

Penciclovir Diacetate Preparation Products

Penciclovir Diacetate Gerelateerde literatuur

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

97845-72-2 (Penciclovir Diacetate) Gerelateerde producten

- 338966-59-9(2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetonitrile)

- 29786-38-7(1-(3-Bromophenyl)cyclobutane-1-carbonitrile)

- 1620108-73-7(Potassium trifluoro(2-nitropyridin-4-yl)boranuide)

- 2169192-66-7(4-3-(methoxymethyl)-1H-pyrazol-1-ylphenol)

- 296798-10-2(<br>2-Amino-4-(3-iodo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitri le)

- 1805201-14-2(Ethyl 4-chloro-2-(difluoromethyl)pyridine-5-acetate)

- 1333826-77-9(1-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}-6-methylpiperidine-3-carboxamide)

- 1806798-84-4(4-Amino-5-(difluoromethyl)-3-nitropyridine-2-sulfonamide)

- 2091160-98-2(5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde)

- 1227581-11-4(4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine)

Aanbevolen leveranciers

Shanghai Jinhuan Chemical CO., LTD.

Goudlid

CN Leverancier

Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Bulk

Taizhou Jiayin Chemical Co., Ltd

Goudlid

CN Leverancier

Bulk

Shanghai Joy Biotech Ltd

Goudlid

CN Leverancier

Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd

Goudlid

CN Leverancier

Reagentie